molecular formula C6H5KS B8055447 potassium;benzenethiolate

potassium;benzenethiolate

Cat. No.: B8055447
M. Wt: 148.27 g/mol
InChI Key: OALPPYUMFWGHEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The final step involves the coupling of the intermediate with acetic acid to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide include:

  • 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide analogs
  • Other quinoline derivatives
  • Pyridine-based compounds

Uniqueness

What sets 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

potassium;benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALPPYUMFWGHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.